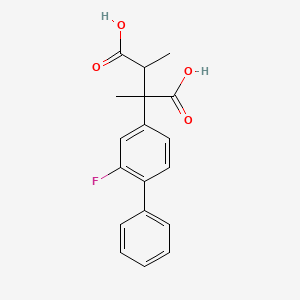

氟比洛芬杂质 B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

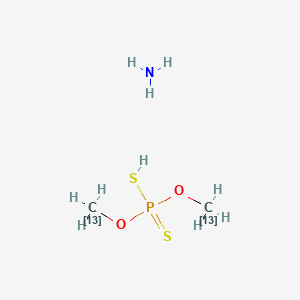

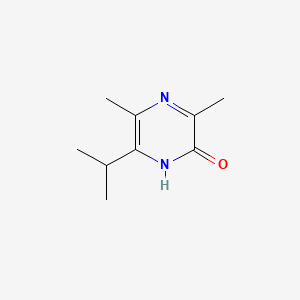

The compound seems to be a derivative of biphenyl, which is an organic compound that consists of two connected phenyl rings . The “2-Fluoro” part indicates the presence of a fluorine atom, and “2,3-dimethylsuccinic acid” suggests the presence of a succinic acid group with two methyl groups attached .

Molecular Structure Analysis

The molecular structure would be based on the biphenyl core, with a fluorine atom attached to one of the phenyl rings and a 2,3-dimethylsuccinic acid group attached to the other . The exact structure would depend on the specific positions of these attachments .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorine atom and the carboxylic acid group could affect properties like solubility, acidity, and reactivity .科学研究应用

医药对照品

氟比洛芬杂质 B 用作医药行业的对照品 . 它提供符合监管指南的详细表征数据 . 该化合物可用于分析方法开发、方法验证 (AMV) 和质量控制 (QC) 应用,适用于缩短新药申请 (ANDA) 或氟比洛芬的商业生产过程 .

色谱研究

This compound 的不同色谱形式行为已得到研究 . 这包括常规重力柱色谱法、中压液相色谱法 (MPLC)、制备薄层色谱法 (PTLC) 和尺寸排阻色谱法 (SEC) .

升华研究

该化合物已通过升华法测试其发生对映异构体自歧化 (SDE) 现象的倾向 . 该研究可以帮助了解氟比洛芬对映体样品的性质 .

核磁共振 (NMR) 研究

This compound 已在各种溶剂中通过 NMR 进行了检测 . 研究发现氟比洛芬表现出自诱导非对映异构体非等时性 (SIDA) 现象 . 发现优选的分子间缔合是溶剂依赖性的

作用机制

Target of Action

Flurbiprofen Impurity B primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .

Mode of Action

Flurbiprofen Impurity B inhibits the activity of COX enzymes by binding to their active sites. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing the production of these inflammatory mediators. The result is a decrease in inflammation, pain, and fever .

Biochemical Pathways

The inhibition of COX enzymes by Flurbiprofen Impurity B affects the prostaglandin synthesis pathway. By reducing prostaglandin levels, the compound diminishes the inflammatory response and associated symptoms. This pathway is crucial in various physiological processes, including the regulation of inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of Flurbiprofen Impurity B involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy. The presence of the fluorine atom in its structure may enhance its metabolic stability and prolong its half-life .

Result of Action

At the molecular level, the inhibition of COX enzymes by Flurbiprofen Impurity B leads to a reduction in prostaglandin synthesis. This results in decreased inflammation, pain, and fever. At the cellular level, the compound reduces the recruitment of inflammatory cells to the site of inflammation and lowers the production of other inflammatory mediators .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Flurbiprofen Impurity B. For instance, the compound’s stability may be affected by acidic or basic conditions, which can alter its chemical structure and reduce its effectiveness. Additionally, interactions with other drugs or dietary components can impact its absorption and metabolism .

: DrugBank : BOC Sciences : Springer

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that flurbiprofen, the parent compound, is metabolized by the cytochrome P450 enzyme system, specifically CYP2C9

Cellular Effects

The cellular effects of Flurbiprofen Impurity B are currently unknown. Given its structural similarity to flurbiprofen, it may influence cell function in a similar manner. Flurbiprofen is known to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-1β (IL-1β), thereby reducing the inflammatory response.

Molecular Mechanism

Metabolic Pathways

Flurbiprofen, the parent compound of Flurbiprofen Impurity B, undergoes hydroxylation in the body to form hydroxyl metabolites . This process is catalyzed by the hepatic cytochrome P450 enzyme system, specifically CYP2C9 . It is possible that Flurbiprofen Impurity B may be involved in similar metabolic pathways.

属性

IUPAC Name |

2-(3-fluoro-4-phenylphenyl)-2,3-dimethylbutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO4/c1-11(16(20)21)18(2,17(22)23)13-8-9-14(15(19)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWIRDHPNGRLMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(C)(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)